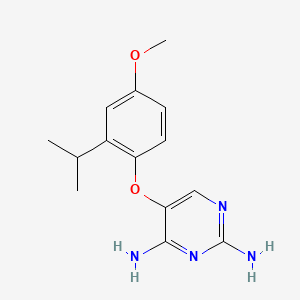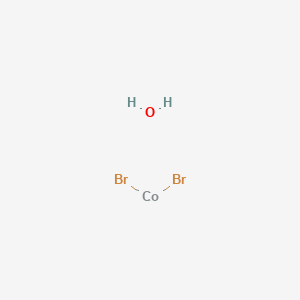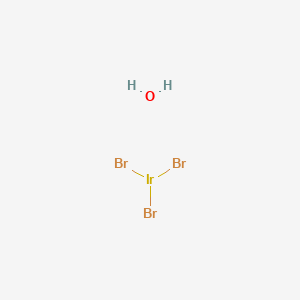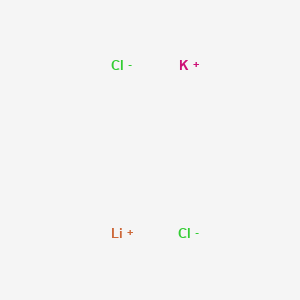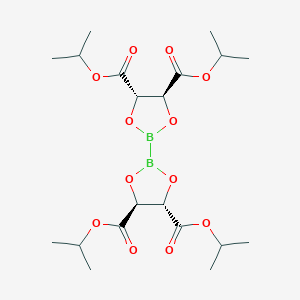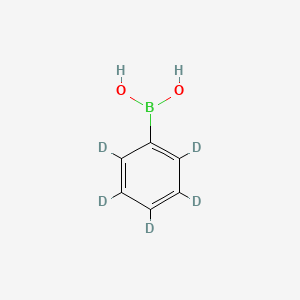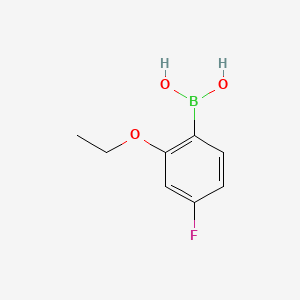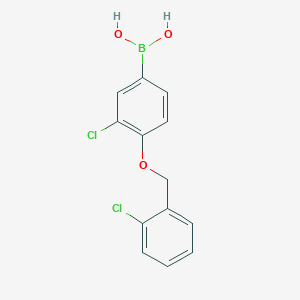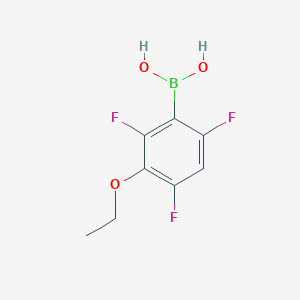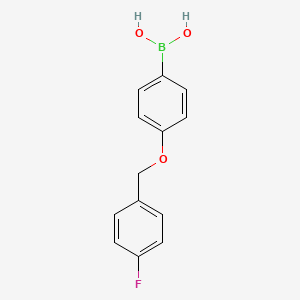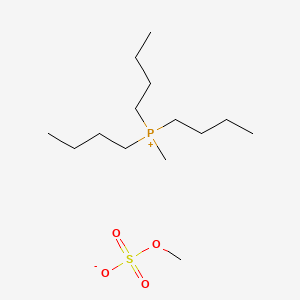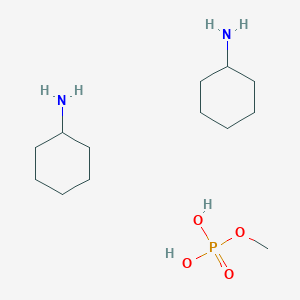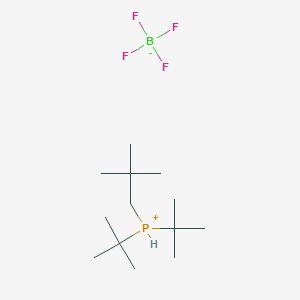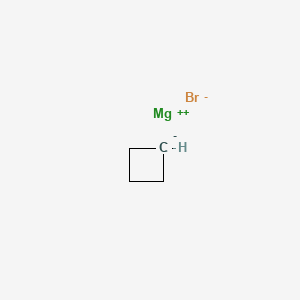
溴代环丁烷镁
描述
Magnesium;cyclobutane;bromide is a type of Grignard reagent, which is a class of organomagnesium compounds. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a cyclobutane ring and a bromide ion. Grignard reagents are known for their nucleophilic properties, making them valuable in various chemical reactions.
科学研究应用
Magnesium;cyclobutane;bromide has several applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Involved in the preparation of polymers and advanced materials.
Biological Studies: Utilized in the synthesis of biologically active compounds for medicinal chemistry.
Industrial Chemistry: Employed in the large-scale production of fine chemicals and intermediates.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium;cyclobutane;bromide is typically prepared by the reaction of cyclobutyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen. The general reaction is as follows:
Cyclobutyl bromide+Magnesium→Magnesium;cyclobutane;bromide
The reaction conditions include:
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like magnesium;cyclobutane;bromide follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with inert gas purging systems
Solvent Recovery: Systems to recover and recycle solvents
Safety Measures: Strict control of moisture and oxygen to prevent side reactions
化学反应分析
Types of Reactions
Magnesium;cyclobutane;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Solvents: Anhydrous diethyl ether, THF
Temperature: Typically room temperature to reflux
Acid Workup: Hydrochloric acid or sulfuric acid to protonate the reaction intermediates
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used
Coupled Products: Complex organic molecules with new carbon-carbon bonds
作用机制
The mechanism of action of magnesium;cyclobutane;bromide involves its nucleophilic attack on electrophilic centers. The magnesium atom polarizes the carbon-bromine bond, making the carbon nucleophilic. This nucleophilic carbon can then attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The general mechanism is as follows:
Formation of the Grignard Reagent: Magnesium inserts into the carbon-bromine bond.
Nucleophilic Attack: The nucleophilic carbon attacks the electrophilic carbonyl carbon.
Formation of Alkoxide: The intermediate alkoxide is formed.
Protonation: The alkoxide is protonated to form the final alcohol product.
相似化合物的比较
Magnesium;cyclobutane;bromide can be compared with other Grignard reagents and organolithium compounds:
Grignard Reagents: Similar to other Grignard reagents like methylmagnesium bromide and phenylmagnesium bromide, but with a cyclobutane ring.
Organolithium Compounds: More reactive than Grignard reagents but less selective. Examples include butyllithium and phenyllithium.
Unique Features
Cyclobutane Ring: Provides unique steric and electronic properties.
Reactivity: Offers a balance between reactivity and selectivity compared to other organometallic reagents.
List of Similar Compounds
- Methylmagnesium bromide
- Phenylmagnesium bromide
- Butyllithium
- Phenyllithium
属性
IUPAC Name |
magnesium;cyclobutane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUDPBHCPMSJFN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456091 | |
| Record name | Magnesium, bromocyclobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13384-48-0 | |
| Record name | Magnesium, bromocyclobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


